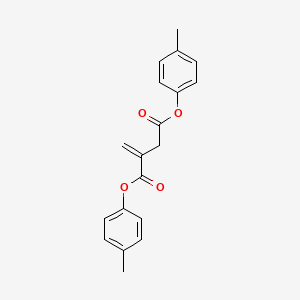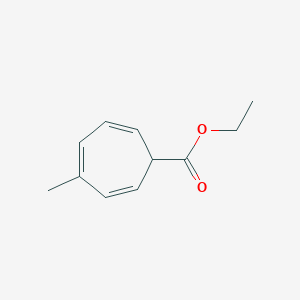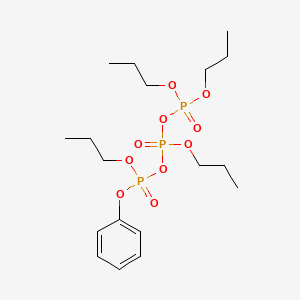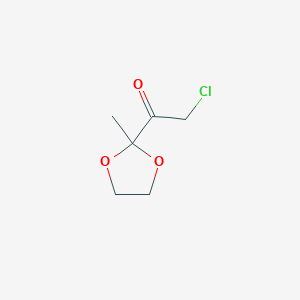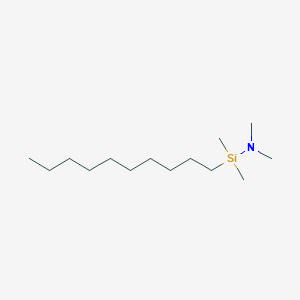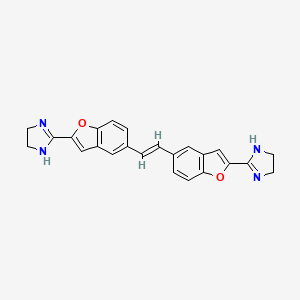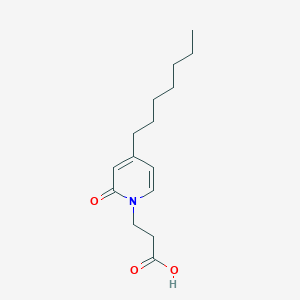![molecular formula C16H16N2O B14441726 N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide CAS No. 76269-55-1](/img/structure/B14441726.png)
N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide is an organic compound belonging to the class of amides It features a benzylidene group attached to a phenyl ring, which is further connected to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide typically involves the condensation of 4-aminobenzaldehyde with benzylamine, followed by acetylation. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or acetic acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction of the imine group to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylacetamide: A simpler analogue with similar structural features but lacking the benzylidene group.
N-benzylacetamide: Contains a benzyl group instead of the benzylidene moiety.
N-(4-nitrophenyl)acetamide: Features a nitro group on the phenyl ring, altering its reactivity and properties.
Uniqueness
N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide is unique due to the presence of the benzylidene group, which imparts distinct electronic and steric properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
76269-55-1 |
|---|---|
Molekularformel |
C16H16N2O |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
N-[4-(benzyliminomethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O/c1-13(19)18-16-9-7-15(8-10-16)12-17-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19) |
InChI-Schlüssel |
PZVNJSYZZJKYQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C=NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


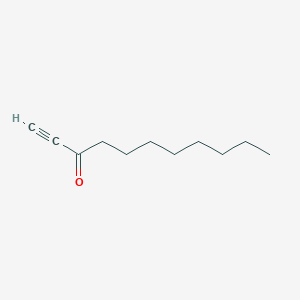
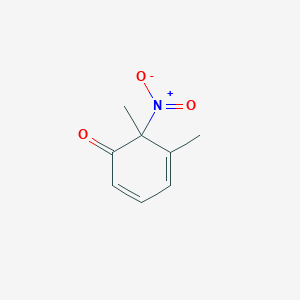
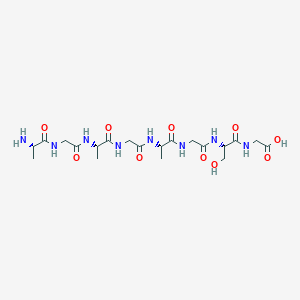
![6,11-Dihydro-5h-naphtho[2,1-a]carbazole](/img/structure/B14441658.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one](/img/structure/B14441664.png)
![2-[Methyl(phenyl)phosphanyl]ethan-1-amine](/img/structure/B14441669.png)
